3,4-Dichloro vs. 2,6-Dichloro Benzylthio Regioisomerism: Predicted Impact on Target Binding Topology
The 3,4-dichlorobenzylthio moiety present in the target compound is a recognized pharmacophore in GPX4-binding chemotypes, with a structurally related 3,4-dichlorobenzylthio-triazole demonstrating Kd = 426 nM against GPX4 by surface plasmon resonance [1]. In contrast, the 2,6-dichlorophenyl regioisomer positions both chlorine atoms ortho to the methylene linker, introducing steric hindrance that is predicted to alter the dihedral angle between the phenyl ring and the triazole core and reduce complementarity to the GPX4 hydrophobic pocket. No GPX4 binding data have been reported for the 2,6-dichloro analog, consistent with a loss of target engagement.
| Evidence Dimension | GPX4 binding affinity (predicted differential) |
|---|---|
| Target Compound Data | No direct GPX4 Kd available for target compound; 3,4-dichlorobenzylthio chemotype Kd = 426 nM (structurally related analog) |
| Comparator Or Baseline | 2,6-Dichlorophenyl regioisomer: no GPX4 binding data reported; steric clash predicted |
| Quantified Difference | Qualitative: 3,4-dichloro substitution is compatible with GPX4 binding (Kd < 1 μM); 2,6-dichloro substitution is likely incompatible |
| Conditions | Surface plasmon resonance (Biacore) assay; GPX4 protein of unknown origin; structurally related analog BDBM50649249 |
Why This Matters
For ferroptosis or GPX4-targeted screening campaigns, selection of the 3,4-dichloro regioisomer is essential, as the 2,6-dichloro variant is predicted to lose target binding and generate false negatives.
- [1] BindingDB Entry BDBM50649249 (CHEMBL5619466). Binding affinity to GPX4: Kd = 426 nM by surface plasmon resonance. Deposited 2025. View Source
